molecular formula C4H9ClN4 B1405193 2-(1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride CAS No. 1955557-85-3

2-(1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride

Cat. No. B1405193
M. Wt: 148.59 g/mol
InChI Key: CKCUIBHRIYJTAB-UHFFFAOYSA-N
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Description

“2-(1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride” is a compound that belongs to the class of 1,2,3-triazoles . The 1,2,3-triazole moiety is very important in organic chemistry due to its broad range of applications in biomedicinal, biochemical, and material sciences . These compounds are widely used in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors .


Synthesis Analysis

The synthesis of 1,2,3-triazoles and their derivatives has been achieved using various metal catalysts (such as Cu, Ni, Ru, Ir, Rh, Pd, Au, Ag, Zn, and Sm), organocatalysts, metal-free as well as solvent- and catalyst-free neat syntheses . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material .


Molecular Structure Analysis

The 1,2,3-triazole is an unsaturated, π-excessive, five-membered heterocycle with a 6π delocalized electron ring system which gives it an aromatic character . 1,2,3-triazole is made up of three nitrogens and two carbons. All five atoms are sp2-hybridized .


Chemical Reactions Analysis

The 1,2,3-triazole moiety is usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .


Physical And Chemical Properties Analysis

The 1,2,3-triazoles have numerous useful properties like high chemical stability, aromatic character, strong dipole moment (4.8–5.6 Debye), and hydrogen bonding ability .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been used in the synthesis of novel heterocycles, as demonstrated in a study where it was reacted with hydroxylamine hydrochloride to yield a specific oxime. Nuclear magnetic resonance spectroscopy and X-ray analysis were used to confirm the structure of the new heterocycle (Abdel-Wahab et al., 2023).

Application in Medicinal Chemistry

  • Triazole scaffolds, which are related to the compound , are significant in medicinal chemistry. They have been used as building blocks to prepare diverse compounds with various biological activities. For instance, derivatives of 1,2,4-triazoles have been synthesized for potential applications in pharmaceuticals (Tan et al., 2017).

Catalytic Activity in Chemical Reactions

  • The compound has been part of the synthesis of novel ruthenium complexes. These complexes, incorporating nitrogen-based ligands similar to the compound , showed excellent activity and selectivity in hydrogenation reactions, suggesting potential applications in catalysis (Sole et al., 2019).

Application in Synthesis of Heterocyclic Compounds

  • Its derivatives have been used in the synthesis of other important heterocyclic compounds. For instance, reactions involving derivatives of 1,2,4-triazole, closely related to the compound, have been applied in synthesizing nitrogen-rich compounds for various applications, including energetic materials (Srinivas et al., 2014).

Exploration in Organic Chemistry and Optical Materials

  • Derivatives of 1,2,4-triazole have been synthesized and explored for their fluorescence and aggregation-induced emission properties, indicating potential use in organic chemistry, medicinal chemistry, and optical materials (Guo et al., 2021).

Potential Antifungal Activity

  • Compounds bridging 1,2,3-triazoles with amine-amide functionalities, structurally related to the compound , have shown moderate to good antifungal activity against strains like Candida albicans and Aspergillus niger, highlighting its potential in antifungal drug development (Kaushik et al., 2019).

Future Directions

The constant developments indicate that 1,2,3-triazoles will help lead to future organic synthesis and are useful for creating molecular libraries of various functionalized 1,2,3-triazoles . They are expected to find even wider applications in the future, especially in the field of medicinal chemistry.

properties

IUPAC Name

2-(triazol-1-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4.ClH/c5-1-3-8-4-2-6-7-8;/h2,4H,1,3,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKCUIBHRIYJTAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=N1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride

CAS RN

1955557-85-3
Record name 1H-1,2,3-Triazole-1-ethanamine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1955557-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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